Cas no 2248355-62-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate is a specialized organic compound featuring a phthalimide core linked to a substituted butanoate ester. Its structural design combines the reactivity of the isoindole-1,3-dione moiety with the steric and electronic influence of the ortho-methylbenzyl group, making it a valuable intermediate in synthetic chemistry. The compound’s ester functionality allows for selective transformations, while the aromatic substitution enhances stability and modulates reactivity. Potential applications include its use in pharmaceutical synthesis or as a building block for advanced materials. Its well-defined structure ensures consistent performance in controlled reactions, offering utility in precision organic synthesis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate structure
2248355-62-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate
CAS No:2248355-62-4
MF:C20H19NO4
MW:337.369165658951
CID:5974765
PubChem ID:165724264
Update Time:2025-06-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate Chemical and Physical Properties

Names and Identifiers

    • 2248355-62-4
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate
    • EN300-6517989
    • Inchi: 1S/C20H19NO4/c1-3-14(12-15-9-5-4-8-13(15)2)20(24)25-21-18(22)16-10-6-7-11-17(16)19(21)23/h4-11,14H,3,12H2,1-2H3
    • InChI Key: KRGBEYDTVNPUGF-UHFFFAOYSA-N
    • SMILES: O(C(C(CC)CC1C=CC=CC=1C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 337.13140809g/mol
  • Monoisotopic Mass: 337.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate (CAS: 2248355-62-4)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate (CAS: 2248355-62-4) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and biological activity, providing a comprehensive overview for professionals in the field.

Recent studies have focused on the synthesis and optimization of this compound, which belongs to the class of isoindoline derivatives. Researchers have developed novel synthetic routes to improve yield and purity, with a particular emphasis on green chemistry principles. The compound's unique structure, featuring a 1,3-dioxo-isoindolyl moiety and a 2-methylphenylmethyl butanoate side chain, suggests potential interactions with biological targets such as enzymes and receptors.

In vitro and in vivo studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate exhibits promising activity against inflammatory pathways. Specifically, it has been shown to inhibit key pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models. These findings position the compound as a candidate for further development in anti-inflammatory therapeutics.

Further investigations into the pharmacokinetics and pharmacodynamics of this compound have revealed favorable bioavailability and metabolic stability. Advanced computational modeling has been employed to predict its binding affinity to target proteins, supporting its potential as a lead compound in drug discovery. However, challenges such as off-target effects and toxicity profiles remain to be addressed in subsequent studies.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methylphenyl)methyl]butanoate represents a promising avenue for pharmaceutical research. Its synthetic accessibility, biological activity, and pharmacokinetic properties warrant further exploration in preclinical and clinical settings. Future research should focus on optimizing its therapeutic index and elucidating its precise molecular mechanisms.

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